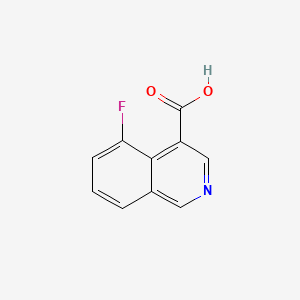
5-Fluoroisoquinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoroisoquinoline-4-carboxylic acid is a fluorinated derivative of isoquinoline, a heterocyclic aromatic organic compound. The incorporation of a fluorine atom into the isoquinoline structure enhances its chemical properties, making it a valuable compound in various scientific research fields. The molecular formula of this compound is C₁₀H₆FNO₂, and it has a molecular weight of 191.16 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoroisoquinoline-4-carboxylic acid can be achieved through several methods. One common approach is the Pfitzinger reaction, which involves the condensation of isatin with ketones under acidic conditions . This method provides a simple and efficient route to obtain quinoline-4-carboxylic acid derivatives, including this compound. The reaction typically involves the use of aqueous potassium hydroxide and ethanol, followed by acidification to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Fluoroisoquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide and potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, such as quinoline-4-carboxylic acid, 5-hydroxyisoquinoline-4-carboxylic acid, and substituted quinoline compounds .
Scientific Research Applications
5-Fluoroisoquinoline-4-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Fluoroisoquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to bind to enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Quinoline-4-carboxylic acid: Lacks the fluorine atom, resulting in different chemical properties and biological activities.
5-Fluoroquinoline-4-carboxylic acid: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
Uniqueness
The presence of the fluorine atom in 5-Fluoroisoquinoline-4-carboxylic acid imparts unique properties, such as increased stability and enhanced biological activity. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C10H6FNO2 |
|---|---|
Molecular Weight |
191.16 g/mol |
IUPAC Name |
5-fluoroisoquinoline-4-carboxylic acid |
InChI |
InChI=1S/C10H6FNO2/c11-8-3-1-2-6-4-12-5-7(9(6)8)10(13)14/h1-5H,(H,13,14) |
InChI Key |
QARIELSTAPUKJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=CC(=C2C(=C1)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzamide, N-[[(4-methoxyphenyl)amino]-1-piperidinylmethylene]-](/img/structure/B12521026.png)
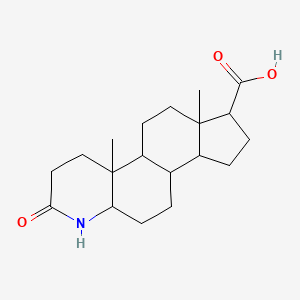
![1-Azabicyclo[2.2.2]octane-3-methanethiol](/img/structure/B12521035.png)
![(2R,3S,4R,5S)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-N-(4-((1-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-2-oxo-6,9,12-trioxa-3-azatetradecan-14-yl)carbamoyl)-2-methoxyphenyl)-4-cyano-](/img/structure/B12521042.png)
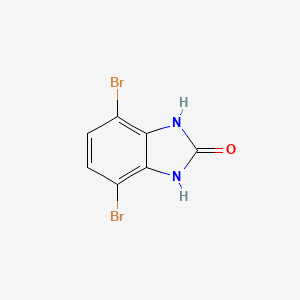
![1-[2-(Naphthalen-2-yl)ethenyl]azulene](/img/structure/B12521054.png)
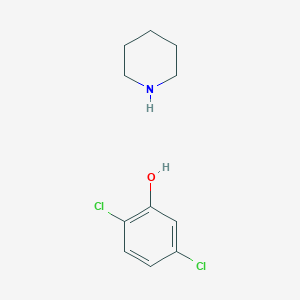
![2-[(2E)-3-(4-Tert-butylphenyl)-2-methylprop-2-EN-1-ylidene]propanedinitrile](/img/structure/B12521059.png)
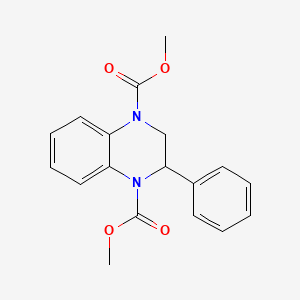
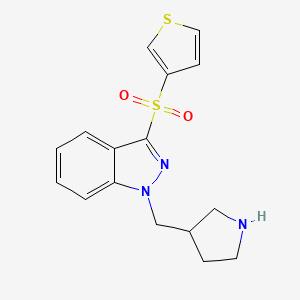
![4-[4-(Methylsulfanyl)benzoyl]benzonitrile](/img/structure/B12521072.png)

![N-[4-(2-methylpropyl)phenyl]-4-(2H-tetrazol-5-yl)benzamide](/img/structure/B12521105.png)
![Pyrazolo[1,5-b][1,2,4]triazine, 7-(1,1-dimethylethyl)-2,3-dimethyl-](/img/structure/B12521107.png)
